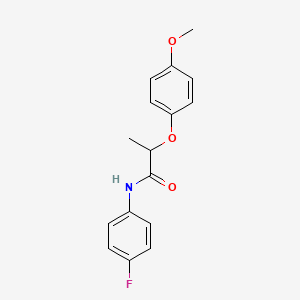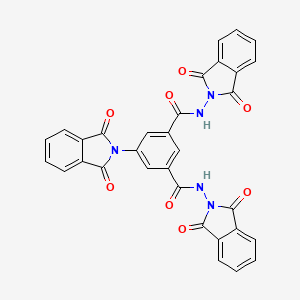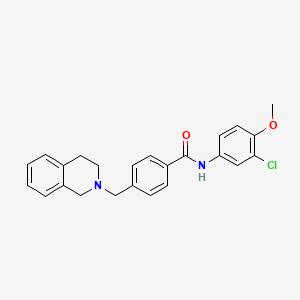
N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide, also known as FMP, is a chemical compound that has been extensively studied for its potential use in scientific research. FMP belongs to the class of compounds known as selective CB2 receptor agonists, which have been shown to have a variety of effects on the body. In
作用機序
N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide acts as a selective agonist for the CB2 receptor, which is a G protein-coupled receptor that is primarily expressed in immune cells. When N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide binds to the CB2 receptor, it activates a signaling cascade that leads to the inhibition of pro-inflammatory cytokine production and the promotion of anti-inflammatory cytokine production. This mechanism of action has been shown to be effective in reducing inflammation and pain in preclinical studies.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have a variety of biochemical and physiological effects in preclinical studies. These effects include the inhibition of pro-inflammatory cytokine production, the promotion of anti-inflammatory cytokine production, and the reduction of pain and inflammation. N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases, suggesting that it may have potential as a therapeutic agent for these conditions.
実験室実験の利点と制限
One of the main advantages of N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide is its high selectivity for the CB2 receptor, which makes it a valuable tool for studying the role of this receptor in various biological processes. However, one limitation of N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide is its relatively low potency compared to other CB2 receptor agonists. This may limit its usefulness in certain experimental settings where higher potency compounds are required.
将来の方向性
There are several future directions for research on N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide. One area of interest is the development of more potent CB2 receptor agonists based on the structure of N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide. Another area of interest is the exploration of the potential therapeutic applications of N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide in various disease states, including pain, inflammation, and neurodegenerative diseases. Finally, research on the safety and toxicity of N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide is needed to determine its potential as a therapeutic agent in humans.
合成法
The synthesis method for N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide involves several steps, including the reaction of 4-fluoroaniline with 4-methoxyphenol to form the intermediate 4-methoxyphenyl-4-fluoroaniline. This intermediate is then reacted with 2-bromo-1-(4-methoxyphenyl)ethanone to form the final product, N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide. The synthesis of N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has been optimized to produce high yields and purity, making it a valuable compound for scientific research.
科学的研究の応用
N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has been studied extensively for its potential use in scientific research. One of the main areas of interest is its potential as a therapeutic agent for a variety of conditions, including pain, inflammation, and autoimmune diseases. N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide has been shown to have a selective effect on the CB2 receptor, which is primarily expressed in immune cells and has been implicated in the regulation of inflammation and immune function.
特性
IUPAC Name |
N-(4-fluorophenyl)-2-(4-methoxyphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-11(21-15-9-7-14(20-2)8-10-15)16(19)18-13-5-3-12(17)4-6-13/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGYRXGVPQRMQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)F)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B5104251.png)
![N~2~-(4-fluorophenyl)-N~1~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5104256.png)
![3-cyclopropyl-N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5104260.png)

![N-(3-isoxazolylmethyl)-N-methyl-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5104272.png)

amino]benzoyl}amino)benzoate](/img/structure/B5104292.png)
![(1R*,5S*)-6-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5104297.png)
![5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5104304.png)
![2-chloro-N-[3-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B5104305.png)

![3-[(3,4-dichlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5104310.png)
![5-ethyl-2-methyl-4-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5104320.png)
